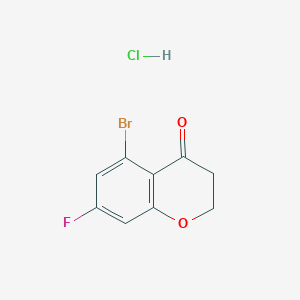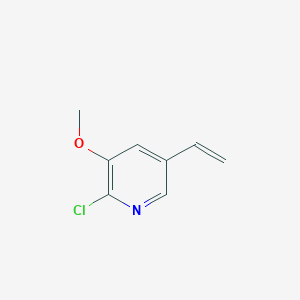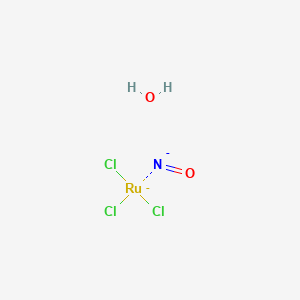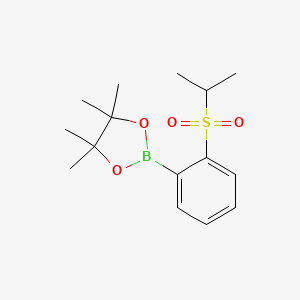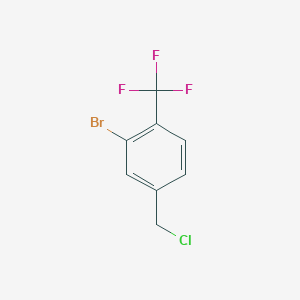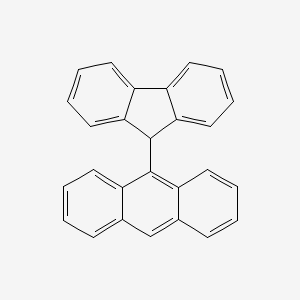
9-(9H-fluoren-9-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(9H-Fluoren-9-yl)anthracene is an organic compound with the molecular formula C27H18. It is a derivative of anthracene, where a fluorenyl group is attached to the 9th position of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(9H-fluoren-9-yl)anthracene typically involves the reaction of 9-bromofluorene with anthracene in the presence of a catalyst. The reaction is carried out in a solvent such as carbon disulfide under reflux conditions for 12-24 hours .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 9-(9H-Fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Fluorenyl anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
9-(9H-Fluoren-9-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Mécanisme D'action
The mechanism by which 9-(9H-fluoren-9-yl)anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it, a property that is exploited in OLEDs. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .
Comparaison Avec Des Composés Similaires
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison: Compared to these similar compounds, 9-(9H-fluoren-9-yl)anthracene exhibits unique photophysical properties, such as higher thermal stability and non-coplanar structures that suppress intermolecular interactions. These properties make it particularly suitable for applications in OLEDs and other luminescent materials .
Propriétés
Formule moléculaire |
C27H18 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
9-(9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C27H18/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17,27H |
Clé InChI |
ZKSSTAGPZYHEIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


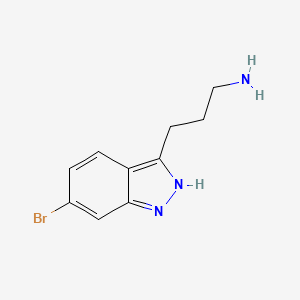
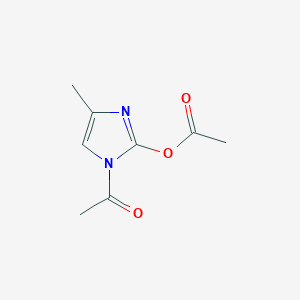

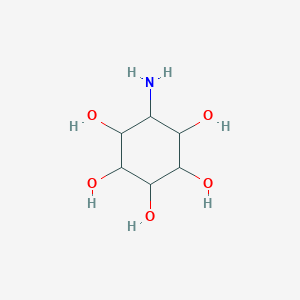
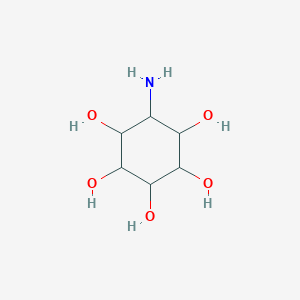
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)

